molecular formula C22H27N3O6S2 B2821404 methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-87-0

methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2821404
CAS RN: 449768-87-0
M. Wt: 493.59
InChI Key: IVZMGGFZVFCFGM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains an acetyl group (CH3CO-), a carboxylate ester group (-COOCH3), and a sulfamoyl group (-SO2NH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring would add rigidity to the structure, and the other functional groups could form additional interactions that would influence the overall shape of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be determined by its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, the carboxylate ester group could be hydrolyzed to form a carboxylic acid and an alcohol, and the sulfamoyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester and sulfamoyl groups could make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Bakhite, Abdel-rahman, and Al-Taifi (2004) explored the synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d] pyrimidine derivatives and evaluated their antimicrobial activities. This study illustrates the potential of thienopyridine compounds in developing new antimicrobials (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Molecular Docking and In Vitro Screening

  • Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives, showing their application in drug development through computational and biological assays (Flefel et al., 2018).

Synthesis of Pyridylalanines

  • Döbler, Kreuzfeld, Michalik, and Krause (1996) reported the asymmetric synthesis of 3- and 4-pyridylalanines, highlighting the importance of such compounds in medicinal chemistry and the development of novel therapeutic agents (Döbler et al., 1996).

Novel Compounds with Biological Activities

  • Wanare (2022) discussed the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds with promising biological activities, demonstrating the versatility of pyridine derivatives in enhancing the efficacy and selectivity of pharmacological agents (Wanare, 2022).

properties

IUPAC Name

methyl 6-acetyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S2/c1-5-25(6-2)33(29,30)16-9-7-15(8-10-16)20(27)23-21-19(22(28)31-4)17-11-12-24(14(3)26)13-18(17)32-21/h7-10H,5-6,11-13H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZMGGFZVFCFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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